Human TSHR Antagonist Potency: Direct Comparison with Rat Ortholog Activity
The compound inhibits human TSHR with an IC50 of 71 nM, measured in HEK293 cells expressing the human receptor via Eu-cAMP TR-FRET assay. Its potency is comparable at the rat TSHR ortholog (IC50 68 nM, FRTL-5 cells), demonstrating consistent cross-species activity [1]. This near-identical potency across species is not a universal property of TSHR antagonists, making this compound preferable for translational studies where both rat and human target engagement must be modeled.
| Evidence Dimension | TSHR Antagonist IC50 (nM) |
|---|---|
| Target Compound Data | Human TSHR IC50 = 71 nM; Rat TSHR IC50 = 68 nM |
| Comparator Or Baseline | Rat TSHR (FRTL-5 cells): 68 nM |
| Quantified Difference | ΔIC50 = 3 nM (4.2% variation between species) |
| Conditions | Human TSHR: HEK293 cells, Eu-cAMP TR-FRET, 2 hr incubation. Rat TSHR: FRTL-5 cells, same assay format. |
Why This Matters
A procurement decision for a TSHR antagonist intended for cross-species translational studies should prioritize compounds with demonstrated minimal species-dependent potency variation, which this compound quantitatively meets.
- [1] BindingDB. BDBM50614119 (CHEMBL5271120) Affinity Data: IC50 for Human TSHR and Rat TSHR. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50614119 (accessed 2026-05-09). View Source
